5-(heptylamino)pentan-1-ol
Overview
Description
5-(heptylamino)pentan-1-ol is a chemical compound that belongs to the class of amines It is characterized by the presence of a hydroxyl group (-OH) attached to the fifth carbon of a pentyl chain, which is further connected to a heptylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(heptylamino)pentan-1-ol typically involves the reaction of heptylamine with a suitable precursor that introduces the hydroxypentyl group. One common method involves the use of 5-bromopentanol as the precursor. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of heptylamine attacks the carbon atom bonded to the bromine in 5-bromopentanol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(heptylamino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
5-(heptylamino)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(heptylamino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-hydroxypentyl) pentylamine
- N-(5-hydroxypentyl) hexylamine
- N-(5-hydroxypentyl) octylamine
Uniqueness
5-(heptylamino)pentan-1-ol is unique due to its specific chain length and the presence of both a hydroxyl group and an amine group. This combination of functional groups and chain length can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H27NO |
---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
5-(heptylamino)pentan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-7-10-13-11-8-6-9-12-14/h13-14H,2-12H2,1H3 |
InChI Key |
KUUIFVQCAWUWEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCCCCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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